5,6-Dichloropyrazine-2-carboxylic acid
Overview
Description
5,6-Dichloropyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C5H2Cl2N2O2 It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyrazine ring and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination, followed by bromination, palladium-catalyzed cyanation, and Sandmeyer diazotization/chlorination to yield 3,6-dichloropyrazine-2-carbonitrile. This intermediate is then hydrolyzed to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and other scalable techniques are used to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can participate in redox reactions, forming different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as potassium fluoride (KF) can be used for fluorination of the dichloro intermediate.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Reactions: Products such as 5-fluoro-6-chloropyrazine-2-carboxylic acid.
Oxidation and Reduction Reactions: Products include various carboxylic acid derivatives and alcohols.
Scientific Research Applications
5,6-Dichloropyrazine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in antiviral and anticancer research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dichloropyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in antiviral research, derivatives of this compound inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
2,6-Dichloropyrazine: Another dichloropyrazine derivative with similar chemical properties but different substitution patterns.
3,6-Dichloropyrazine-2-carbonitrile: An intermediate in the synthesis of 5,6-Dichloropyrazine-2-carboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its carboxylic acid group allows for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
5,6-dichloropyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-4(7)9-2(1-8-3)5(10)11/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNBAQAYLMLGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604811 | |
Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76537-42-3 | |
Record name | 5,6-Dichloro-2-pyrazinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76537-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dichloropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10604811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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